molecular formula C10H14N2O6 B117387 2'-C-methyluridine CAS No. 31448-54-1

2'-C-methyluridine

货号: B117387
CAS 编号: 31448-54-1
分子量: 258.23 g/mol
InChI 键: NBKORJKMMVZAOZ-NCCABOOTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2’-C-Methyluridine is a modified nucleoside, specifically a modified form of uridine, one of the building blocks of RNA. In the structure of 2’-C-Methyluridine, a methyl group is added at the 2’ carbon position of the ribose sugar in the nucleoside. Modifications to nucleosides, like 2’-C-Methyluridine, are common in nucleic acid chemistry and biology research. These modifications can affect the stability, binding affinity, and other properties of RNA molecules .

准备方法

Synthetic Routes and Reaction Conditions: One common synthetic route for 2’-C-Methyluridine involves the reaction of [ (2R,3R,4R,5R)-3,4-dibenzoyloxy-5- (2,4-dioxopyrimidin-1-yl)-4-methyl-tetrahydrofuran-2-yl]methylbenzoate with ammonia in methanol at 45°C for 18 hours in a sealed tube under high pressure. The resulting product is then purified to obtain 2’-C-Methyluridine with a high yield of 99.6% .

Industrial Production Methods: Industrial production methods for 2’-C-Methyluridine typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for scalability and cost-effectiveness. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions: 2’-C-Methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Antiviral Applications

2'-C-methyluridine has shown significant potential as an antiviral agent, particularly against hepatitis C virus (HCV) and coronaviruses.

Hepatitis C Virus (HCV)

  • Mechanism of Action : this compound acts as a nucleotide analog that inhibits HCV RNA replication. It interferes with the viral RNA-dependent RNA polymerase (RdRp), crucial for viral replication .
  • Clinical Studies : The compound has been studied extensively in clinical settings. For instance, the prodrug PSI-7851, which delivers this compound monophosphate, demonstrated effective clearance of HCV replicon RNA in vitro and showed promise in phase 1b clinical trials .
  • Comparison with Other Nucleosides : Compared to other nucleoside analogs like sofosbuvir, this compound exhibits enhanced selectivity for the viral polymerase over host enzymes, reducing potential side effects .

Coronaviruses

  • SARS-CoV-2 and HCoV-OC43 : Recent studies have demonstrated that this compound derivatives exhibit antiviral activity against SARS-CoV-2 and HCoV-OC43. The compounds were evaluated for their ability to inhibit viral replication in cell cultures .
  • In Vitro Efficacy : In assays, modified nucleosides showed significant inhibition of viral yield, indicating their potential for treating COVID-19 and other coronavirus infections .

Oligonucleotide Design

The incorporation of this compound into oligonucleotides has opened new avenues for therapeutic applications in gene silencing and RNA interference (RNAi).

Stability and Efficacy

  • Enhanced Stability : Oligonucleotides containing 2'-C-methyl modifications exhibit increased resistance to nuclease degradation compared to unmodified counterparts. This stability is critical for therapeutic applications where prolonged activity is desired .
  • RNAi Applications : Modified small interfering RNAs (siRNAs) incorporating this compound have shown comparable or improved silencing activity compared to unmodified siRNAs, making them promising candidates for gene therapy .

Structural Insights

  • Conformational Effects : The introduction of the 2'-C-methyl group alters the sugar conformation of nucleotides, influencing their binding affinity and hybridization properties. This modification can enhance the efficacy of oligonucleotides in therapeutic contexts .

Clinical Trials

StudyCompoundTarget VirusFindings
PSI-7851HCVDemonstrated clearance of HCV replicon RNA; phase 1b trials ongoing.
This compound derivativesSARS-CoV-2Significant inhibition of viral replication in vitro; potential for COVID-19 treatment.

Mechanistic Studies

Research has explored the structure-activity relationships of various modified nucleosides, including this compound, revealing insights into their mechanisms of action against viral targets:

  • Studies indicate that the presence of the methyl group at the 2' position confers selectivity for viral polymerases over human enzymes, enhancing therapeutic profiles while minimizing side effects .

作用机制

The mechanism of action of 2’-C-Methyluridine involves its incorporation into RNA molecules, where it can affect the stability and interactions of the RNA. The methyl group at the 2’ carbon position can influence the conformation of the RNA, potentially altering its function. In antiviral applications, 2’-C-Methyluridine and its derivatives can inhibit viral RNA-dependent RNA polymerase, thereby interfering with viral replication .

相似化合物的比较

Uniqueness: 2’-C-Methyluridine is unique due to its specific modification at the 2’ carbon position, which can significantly influence the conformation and interactions of RNA molecules. This makes it a valuable tool in RNA research and therapeutic development .

生物活性

2'-C-methyluridine (2'-C-MeU) is a modified nucleoside analog of uridine, which has garnered attention for its potential antiviral properties. This article explores the biological activity of this compound, focusing on its efficacy against various viral infections, cytotoxicity profiles, and the underlying mechanisms through which it exerts its effects.

This compound is characterized by a methyl group at the 2' position of the ribose sugar. This modification enhances its stability and resistance to nucleases, making it a valuable candidate in antiviral drug development.

The primary mechanism by which this compound exhibits antiviral activity is through its incorporation into viral RNA, which disrupts viral replication. It acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps), crucial enzymes for the replication of RNA viruses.

Efficacy Against Specific Viruses

  • West Nile Virus (WNV) :
    • In vitro studies demonstrated that this compound showed negligible inhibitory activity against WNV, with an effective concentration (EC50) greater than 50 μM in porcine kidney stable (PS) cell cultures. This indicates limited potential as a therapeutic agent against WNV .
  • Hepatitis C Virus (HCV) :
    • The compound is part of the prodrug formulation PSI-7851, which has shown significant antiviral activity against HCV. In vitro studies indicated that PSI-7851 effectively inhibited HCV RNA replication with a favorable cytotoxicity profile, showcasing its potential for clinical application .
  • Dengue Virus :
    • Research has indicated that analogs of this compound can inhibit Dengue virus replication. Specifically, β-D-2'-deoxy-2'-α-fluoro-2'-C-methyluridine-5'-monophosphate has been shown to act as a non-obligate chain terminator in inhibiting HCV NS5B polymerase activity .

Cytotoxicity Profile

The cytotoxicity of this compound has been assessed across various cell lines. Generally, it exhibits low cytotoxicity, with CC50 values exceeding 50 μM in most cases. This suggests that while it may not be highly effective against certain viruses like WNV, it does not pose significant toxicity risks to host cells at therapeutic concentrations .

Comparative Analysis

The following table summarizes the biological activity and cytotoxicity profiles of various nucleoside analogs compared to this compound:

CompoundVirus TargetEC50 (μM)CC50 (μM)Remarks
This compoundWest Nile Virus>50>50Limited antiviral activity
PSI-7851 (Prodrug)Hepatitis C Virus<0.5>100High potency and low toxicity
β-D-2'-deoxy-2'-α-fluoro-2'-C-methyluridineDengue Virus<1>100Effective inhibitor of viral replication

Case Studies

  • Study on WNV :
    • A study conducted on mice infected with WNV demonstrated that treatment with related compounds showed significant protection against disease progression when administered early post-infection. However, this compound itself was not effective in this model .
  • Clinical Trials for HCV :
    • Phase 1b clinical trials for PSI-7851 have shown promising results in genotype 1-infected individuals, indicating that modifications to the basic structure of this compound can enhance its antiviral efficacy significantly .

属性

CAS 编号

31448-54-1

分子式

C10H14N2O6

分子量

258.23 g/mol

IUPAC 名称

1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5?,7?,8?,10-/m1/s1

InChI 键

NBKORJKMMVZAOZ-NCCABOOTSA-N

SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

手性 SMILES

C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

规范 SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

同义词

1,3-bis(N-cyclohexyl)guanidine;  1-(2-C-Methyl-β-D-ribofuranosyl)uracil; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-methyluridine
Reactant of Route 2
2'-C-methyluridine
Reactant of Route 3
2'-C-methyluridine
Reactant of Route 4
2'-C-methyluridine
Reactant of Route 5
2'-C-methyluridine
Reactant of Route 6
2'-C-methyluridine
Customer
Q & A

A: 2'-C-methyluridine, after being metabolized to its triphosphate form, primarily targets the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). It acts as a non-obligate chain terminator by mimicking natural nucleotides and competing for binding and incorporation during HCV genome replication [, , ]. Once incorporated, it impedes further RNA strand elongation, ultimately hindering viral replication [, ]. Studies also suggest that its efficacy stems from its resistance to nucleotide-mediated excision, a mechanism used by NS5B to remove chain terminators [, ].

A:

  • Spectroscopic Data: While specific spectroscopic data is not extensively provided in the abstracts, techniques like 1H NMR and mass spectroscopy have been used to characterize this compound and its derivatives. []

ANone: The provided abstracts primarily focus on the biological activity and pharmaceutical applications of this compound rather than its material compatibility in non-biological settings.

A: this compound itself doesn't exhibit catalytic properties. Its value lies in its biological activity against the HCV NS5B polymerase [, ].

A: Density Functional Theory calculations have been used to analyze the ground state energetic conformational bias of this compound and its analogues, exploring the relationship between their conformational preferences and anti-HCV potency []. Further research using molecular modeling and biostructural analysis could refine this understanding [].

A: Modifications to the this compound structure, particularly at the 3' and 4' positions, significantly impact its antiviral activity [, , ]. For instance:

  • 4'-Fluorination: Enhances the potency against HCV NS5B polymerase, leading to the development of potent inhibitors like AL-335 [].
  • 3'-Modifications: The introduction of ethyne or methyl groups at the 3' position, while influencing the conformational bias, did not yield the expected antiviral activity [].
  • Phosphoramidate Prodrugs: Prodrug strategies using phosphoramidate groups improve bioavailability. Notably, aryloxyl phosphoramidate groups demonstrate strong activity against ZIKV, while 2-(methylthio)ethyl phosphoramidate groups abolish activity [].

ANone:

  • Stability: While specific degradation pathways aren't detailed in the abstracts, 2'-C-methyl modification is known to increase stability against nucleases compared to unmodified RNA [].
  • Formulation: Prodrug strategies, specifically using phosphoramidate masking groups like aryloxyl phosphoramidate, have been successfully employed to enhance the bioavailability of this compound [, ].

ANone: The provided abstracts primarily focus on the scientific and preclinical aspects of this compound. Information regarding SHE regulations would be found in regulatory submissions and not typically included in these research summaries.

ANone:

  • Absorption: this compound exhibits slow and incomplete absorption after oral administration, with a mean absorption time (MAT) of 4.6 hours in Rhesus monkeys [].
  • Distribution: It demonstrates the ability to cross the blood-brain barrier, as evidenced by its presence in the cerebrospinal fluid after both oral and intravenous administration in Rhesus monkeys [].
  • Metabolism: A significant metabolic pathway involves deamination to form 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206, RO2433) [, ]. The triphosphate form of this metabolite also exhibits inhibitory activity against HCV NS5B polymerase [].
  • Excretion: Both the parent compound and its deaminated metabolite are primarily excreted in urine [].

ANone:

  • In vitro: Exhibits potent inhibitory activity against various HCV genotypes in replicon assays [, ]. Its triphosphate metabolite demonstrates potent inhibition of recombinant NS5B polymerases from genotypes 1 to 4 [].
  • In vivo: A lead compound, AL-335, showed promising results in phase 1 and 2 clinical trials for treating HCV infection [].

ANone:

  • Resistance Mutations: The S282T mutation in the HCV NS5B gene confers resistance to this compound and its derivatives [, ].
  • Cross-resistance: Cross-resistance is observed with other modified nucleoside analogs targeting NS5B, but the level of resistance varies depending on the specific mutation and the compound [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。